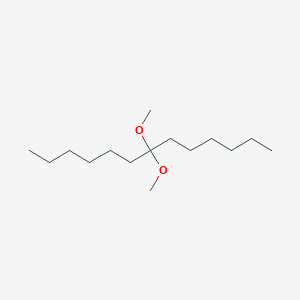
Tridecane, 7,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecane, 7,7-dimethoxy-: is an organic compound with the molecular formula C15H32O2 It is a derivative of tridecane, where two methoxy groups are attached to the seventh carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 7,7-dimethoxy- typically involves the alkylation of tridecane with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Tridecane, 7,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tridecane, 7,7-dimethoxy- can undergo oxidation reactions, where the methoxy groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form tridecane by removing the methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products Formed:
Oxidation: Formation of tridecanone derivatives.
Reduction: Formation of tridecane.
Substitution: Formation of various substituted tridecane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tridecane, 7,7-dimethoxy- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is used to study the effects of methoxy groups on biological activity. It serves as a model compound for understanding the interactions between methoxy-substituted hydrocarbons and biological systems.
Medicine: Tridecane, 7,7-dimethoxy- has potential applications in drug development. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of Tridecane, 7,7-dimethoxy- involves its interaction with molecular targets through its methoxy groups. These groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the presence of the methoxy groups.
Comparación Con Compuestos Similares
Tridecane: The parent hydrocarbon without methoxy groups.
7-Methoxytridecane: A derivative with a single methoxy group.
7,7-Dimethyltridecane: A derivative with two methyl groups instead of methoxy groups.
Uniqueness: Tridecane, 7,7-dimethoxy- is unique due to the presence of two methoxy groups at the same carbon atom. This structural feature imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific chemical reactions that are not possible with its analogs.
Propiedades
Número CAS |
145070-64-0 |
|---|---|
Fórmula molecular |
C15H32O2 |
Peso molecular |
244.41 g/mol |
Nombre IUPAC |
7,7-dimethoxytridecane |
InChI |
InChI=1S/C15H32O2/c1-5-7-9-11-13-15(16-3,17-4)14-12-10-8-6-2/h5-14H2,1-4H3 |
Clave InChI |
DNCZXWZIQCAWIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


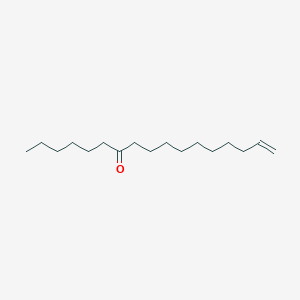
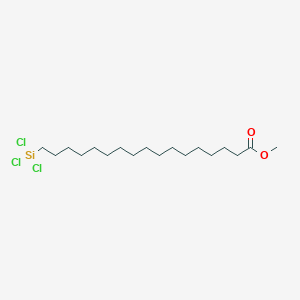
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
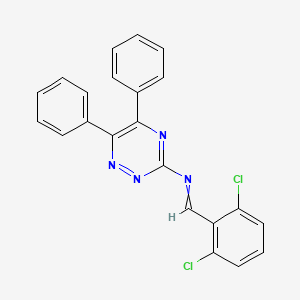

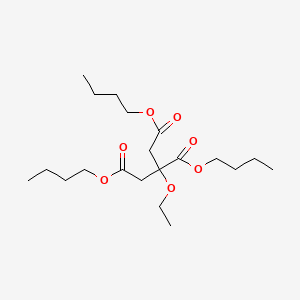
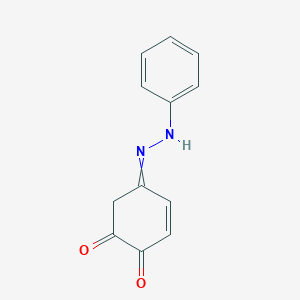
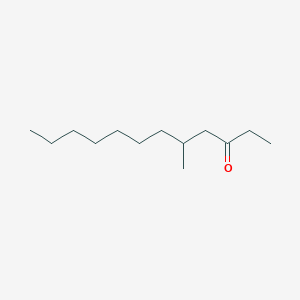

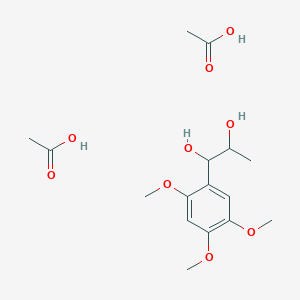
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
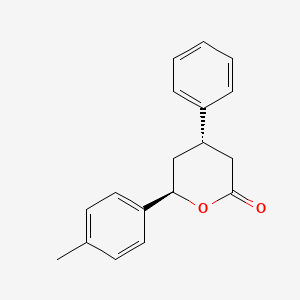
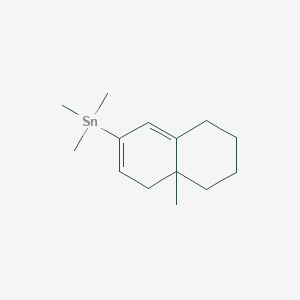
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
